4-Nitrophenyl a-L-arabinofuranoside
CAS No.: 6892-58-6
Cat. No.: VC20857021
Molecular Formula: C11H13NO7
Molecular Weight: 271.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6892-58-6 |
|---|---|
| Molecular Formula | C11H13NO7 |
| Molecular Weight | 271.22 g/mol |
| IUPAC Name | (2S,3R,4R,5S)-2-(hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol |
| Standard InChI | InChI=1S/C11H13NO7/c13-5-8-9(14)10(15)11(19-8)18-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11+/m0/s1 |
| Standard InChI Key | DUYYBTBDYZXISX-UKKRHICBSA-N |
| Isomeric SMILES | C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O |
| SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)CO)O)O |
| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)CO)O)O |
Introduction
Chemical Structure and Properties
Molecular Composition
4-Nitrophenyl α-L-arabinofuranoside has the molecular formula C11H13NO7 and a molecular weight of 271.22 g/mol . Structurally, it consists of an α-L-arabinofuranose sugar moiety linked through a glycosidic bond to a 4-nitrophenyl group. This unique arrangement creates a compound that specifically interacts with arabinofuranosidase enzymes, making it valuable for biochemical studies.
Physical and Chemical Properties
The compound exhibits several distinctive physical and chemical properties that contribute to its utility in laboratory settings. It has a melting point range of 157-159°C and demonstrates solubility in methanol and other organic solvents. The following table summarizes its key physical and chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C11H13NO7 |
| Molecular Weight | 271.22 g/mol |
| Melting Point | 157-159°C |
| Solubility | Soluble in methanol (50 mg/mL) |
| Density | 1.562 g/cm³ |
| Flash Point | 288.7°C |
| CAS Number | 6892-58-6 |
Biochemical Function and Mechanism
Enzymatic Target
4-Nitrophenyl α-L-arabinofuranoside primarily serves as a substrate for α-L-arabinofuranosidases, which are enzymes belonging to the glycoside hydrolase family . These enzymes catalyze the hydrolysis of terminal α-L-arabinofuranosidic linkages in arabinose-containing oligosaccharides and polysaccharides found in plant cell walls.
Reaction Mechanism
The biochemical reaction involving 4-Nitrophenyl α-L-arabinofuranoside follows a specific mechanism:
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The α-L-arabinofuranosidase enzyme binds to the substrate
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The enzyme catalyzes the hydrolysis of the glycosidic bond between the arabinofuranose and the 4-nitrophenyl group
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This hydrolysis releases 4-nitrophenol, which has a yellow color in alkaline conditions
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The released 4-nitrophenol can be quantified spectrophotometrically by measuring absorbance at 405 nm
This reaction mechanism makes 4-Nitrophenyl α-L-arabinofuranoside an ideal colorimetric substrate for enzyme activity assays, as the release of 4-nitrophenol provides a convenient way to monitor enzyme kinetics.
Applications in Scientific Research
Enzyme Activity Measurement
One of the primary applications of 4-Nitrophenyl α-L-arabinofuranoside is in measuring the activity of α-L-arabinofuranosidase enzymes . Researchers typically prepare reaction mixtures containing the substrate in an appropriate buffer (commonly MES buffer at pH 6.0), add the enzyme of interest, and monitor the release of 4-nitrophenol over time . This approach allows for precise quantification of enzyme activity under various conditions.
The following table outlines a typical enzyme assay protocol using this compound:
| Assay Component | Quantity/Condition |
|---|---|
| Substrate (4-Nitrophenyl α-L-arabinofuranoside) | 2.5-5.0 mM |
| Buffer | 50 mM MES (pH 6.0) |
| Temperature | 45°C |
| Reaction Time | Variable (1-30 minutes) |
| Detection | Spectrophotometric (405 nm) |
| Reaction Termination | Addition of 1 M NH4OH |
Glycosylation Studies
4-Nitrophenyl α-L-arabinofuranoside serves as a valuable tool in glycosylation studies, functioning as a glycosyl donor in synthetic chemistry . This application enables researchers to create complex carbohydrates for investigating biological processes related to glycoconjugates. The compound's specific structure makes it particularly useful for understanding the mechanisms and specificity of glycosyltransferases and glycosidases.
Structural Biology Research
The compound has been instrumental in structural biology studies, particularly in investigating the binding mechanisms and catalytic activities of glycoside hydrolases. For example, it has been used in experiments with the E221Q mutant of GH54 α-L-arabinofuranosidase to understand the enzyme's catalytic mechanism through X-ray crystallography . These structural studies provide valuable insights into enzyme-substrate interactions at the molecular level.
Research Methodologies
Enzyme Kinetics Analysis
Researchers use 4-Nitrophenyl α-L-arabinofuranoside to determine important kinetic parameters of arabinofuranosidase enzymes, including:
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Michaelis-Menten constant (Km)
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Maximum reaction velocity (Vmax)
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Catalytic efficiency (kcat/Km)
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Inhibition constants (Ki)
These kinetic studies typically involve varying the substrate concentration (commonly in the range of 25 μM to 5 mM) and measuring initial reaction rates under controlled conditions . The resulting data can be analyzed using methods such as Lineweaver-Burk plots or non-linear regression to determine kinetic parameters.
Enzyme Purification and Characterization
4-Nitrophenyl α-L-arabinofuranoside plays a crucial role in the purification and characterization of arabinofuranosidase enzymes. During enzyme purification processes, fractions containing arabinofuranosidase activity can be identified by testing their ability to hydrolyze this substrate . The compound's specificity for α-L-arabinofuranosidases makes it an excellent tool for tracking enzyme activity during multi-step purification procedures involving techniques such as ion-exchange chromatography, hydrophobic interaction chromatography, and gel filtration.
Specificity Analysis
Substrate Specificity
The specificity of 4-Nitrophenyl α-L-arabinofuranoside for α-L-arabinofuranosidases has been well documented in scientific literature. Research has shown that enzymes like ArfI exhibit high specificity for the α-L-arabinofuranoside linkage, with no detectable hydrolytic activity observed against other p-nitrophenyl derivatives . This specificity makes the compound particularly valuable for identifying and characterizing arabinofuranosidases in complex biological samples.
Comparative Substrate Analysis
When compared to other chromogenic and fluorogenic substrates, 4-Nitrophenyl α-L-arabinofuranoside offers unique advantages for arabinofuranosidase assays. The following table compares this compound with other substrates used in glycosidase assays:
| Substrate | Target Enzyme | Detection Method | Sensitivity |
|---|---|---|---|
| 4-Nitrophenyl α-L-arabinofuranoside | α-L-arabinofuranosidase | Colorimetric (405 nm) | Moderate |
| 4-Methylumbelliferyl α-L-arabinofuranoside | α-L-arabinofuranosidase | Fluorometric | High |
| 4-Nitrophenyl β-D-xylopyranoside | β-D-xylosidase | Colorimetric (405 nm) | Moderate |
| 4-Nitrophenyl β-D-glucopyranoside | β-D-glucosidase | Colorimetric (405 nm) | Moderate |
Recent Research Applications
Activity-Based Probe Development
Recent advancements have led to the development of activity-based probes derived from 4-Nitrophenyl α-L-arabinofuranoside. These probes have been designed to target the catalytic nucleophiles of retaining glycoside hydrolases, enabling the identification and characterization of α-L-arabinofuranosidases in complex biological systems . Through kinetic measurements, intact mass spectrometry, and structural experiments, researchers have demonstrated that these designed inhibitors efficiently label the catalytic nucleophiles of retaining GH51 and GH54 α-L-arabinofuranosidases.
Fungal Secretome Analysis
Activity-based probes developed from 4-Nitrophenyl α-L-arabinofuranoside have been successfully applied to identify and characterize α-L-arabinofuranosidases within the secretome of Aspergillus niger grown on arabinan . This methodology has been extended to detect and identify α-L-arabinofuranosidases produced by eight biomass-degrading basidiomycete fungi grown on complex biomass, demonstrating the broad applicability of these probes in studying complex eukaryotic carbohydrate-degrading systems.
Industrial and Biotechnological Significance
Biofuel Production
4-Nitrophenyl α-L-arabinofuranoside has significant applications in biofuel research, particularly in identifying and characterizing enzymes involved in the degradation of lignocellulosic biomass. Arabinofuranosidases play a crucial role in breaking down hemicellulose components in plant cell walls, which is a critical step in converting biomass to biofuels. The ability to accurately measure arabinofuranosidase activity using this compound contributes to the development of more efficient enzyme cocktails for biomass processing.
Food and Beverage Industry
In the food and beverage industry, arabinofuranosidases are used in various processes, including juice clarification, wine production, and bread making. 4-Nitrophenyl α-L-arabinofuranoside serves as a valuable tool for screening and characterizing arabinofuranosidases suitable for these applications. The compound's role in enzyme activity assays enables researchers to identify enzymes with optimal properties for specific food processing applications.
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